molecular formula C9H13NO2 B8610064 5-(1-Aminoethyl)-2-methoxyphenol

5-(1-Aminoethyl)-2-methoxyphenol

Cat. No.: B8610064
M. Wt: 167.20 g/mol
InChI Key: DZLWXRQGMAKTBG-UHFFFAOYSA-N
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Description

Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phenol group, an aminoethyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often relies on biocatalytic processes due to their efficiency and selectivity. Engineered transaminases are employed to achieve high conversion rates and enantiomeric purity, making the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) involves its interaction with various molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways and reactions. The presence of the aminoethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity as a chiral solvating agent .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 5-(1-aminoethyl)-2-methoxy-, (S)-(9CI): The enantiomer of the compound, differing in the spatial arrangement of the aminoethyl group.

    Phenol, 4-(1-aminoethyl)-2-methoxy-: A positional isomer with the aminoethyl group at the para position.

    Phenol, 5-(1-aminoethyl)-3-methoxy-: Another positional isomer with the methoxy group at the meta position.

Uniqueness

Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-(1-aminoethyl)-2-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,11H,10H2,1-2H3

InChI Key

DZLWXRQGMAKTBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 4-(1-azido-ethyl)-2-benzyloxy-1-methoxybenzene is hydrogenated at 50 psi, using 10% Pd/C in ethanolic hydrogen chloride solution to give 5-(1-amino-ethyl)-2-methoxyphenol.
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4-(1-azido-ethyl)-2-benzyloxy-1-methoxybenzene
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